![molecular formula C10H12ClN3O2 B2427821 (6-Chloropyridazin-3-yl)-(1,4-oxazepan-4-yl)methanone CAS No. 1343144-27-3](/img/structure/B2427821.png)
(6-Chloropyridazin-3-yl)-(1,4-oxazepan-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(6-Chloropyridazin-3-yl)-(1,4-oxazepan-4-yl)methanone” is a heterocyclic compound that has attracted significant attention from researchers due to its potential application in various fields such as pharmaceuticals, materials science, and sensor technology. It is a solid substance with a molecular weight of 254.72 .
Synthesis Analysis
The compound has been synthesized and its two stable forms were isolated . The synthesis involved the use of 2,3-Bis(bromomethyl)quinoxaline, N’-(6-chloropyridazin-3-yl)benzohydrazide, K2CO3, and DMF .
Molecular Structure Analysis
The establishment of the structures of the two stable forms of the compound was achieved through B3LYP geometry and energy and GIAO/B3LYP NMR calculations of possible conformers using the polarizable continuum model . The differences in calculated spectra allowed for the attribution of calculated structures and obtained substances by their 1H and 13C NMR .
Chemical Reactions Analysis
The conformer ratio of the compound correlates with their calculated Gibbs energies . This suggests that the compound can change its conformation under the influence of intermolecular interactions, a fundamental property of many biologically active, especially nitrogen-containing, compounds .
Physical And Chemical Properties Analysis
The compound is a solid substance with a molecular weight of 254.72 . The IUPAC name of the compound is 3-chloro-6-[(4-ethyl-1-piperazinyl)carbonyl]pyridazine .
Wissenschaftliche Forschungsanwendungen
Synthesis and Conformational Analysis
The compound 3-(6-Chloropyridazin-3-yl)-3,4-dihydropyridazino[4,5-b]quinoxalin-2(1H)-ylmethanone has been synthesized and analyzed. Two stable forms of this compound were isolated, and their structures were established using B3LYP geometry, energy, and GIAO/B3LYP NMR calculations. This research is significant in understanding the conformer ratio and Gibbs energies of such compounds (Karkhut et al., 2014).
Anticancer and Antimicrobial Agents
Research on 1,3-oxazole clubbed pyridyl-pyrazolines, incorporating heterocyclic entities such as oxazole, pyrazoline, and pyridine, has shown potential for anticancer and antimicrobial applications. These compounds demonstrated efficacy against cancer cell lines and pathogenic strains, highlighting their potential as pharmaceutical drugs (Katariya et al., 2021).
Molecular Structure Studies
The molecular structure of compounds like fac-[(ppyEt)Re(CO)3Br], derived from pyrroline-pyrazolyl-pyridazine, has been studied. This research provides insights into the intramolecular hydrogen bond and other interactions, contributing to a deeper understanding of the molecular properties (Saldías et al., 2020).
Synthesis of Nonsymmetrically Substituted Bis(azulen-1-yl) Ketones
Research has been conducted on synthesizing unsymmetrically substituted bis(azulen-1-yl)methanones. This study opens avenues for exploring radical and radical-cation recombination, contributing to the field of organic chemistry and synthesis (Sigrist & Hansen, 2010).
Synthesis and Molecular Docking Studies
Compounds like (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone have been synthesized and characterized. The molecular docking studies provide valuable insights into the antibacterial activity of these compounds, contributing to the development of new antibacterial agents (Shahana & Yardily, 2020).
Anticancer Evaluation
The synthesis of compounds like (3-(naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone and their reaction with nucleophiles have been explored for anticancer applications. This research contributes to the development of new anticancer agents (Gouhar & Raafat, 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
(6-chloropyridazin-3-yl)-(1,4-oxazepan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O2/c11-9-3-2-8(12-13-9)10(15)14-4-1-6-16-7-5-14/h2-3H,1,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQIFNPFLDFIQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCOC1)C(=O)C2=NN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.